molecular formula C11H15ClS2 B13814972 1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene CAS No. 6302-92-7

1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene

Cat. No.: B13814972
CAS No.: 6302-92-7
M. Wt: 246.8 g/mol
InChI Key: AWCZABAORFIGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene is an organic compound with the molecular formula C11H15ClS2. This compound features a benzene ring substituted with a chlorine atom and a bis(ethylsulfanyl)methyl group.

Preparation Methods

The synthesis of 1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene typically involves the reaction of 4-chlorobenzyl chloride with bis(ethylsulfanyl)methane in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or column chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene involves its interaction with specific molecular targets and pathways. The compound can form reactive intermediates that interact with cellular components, leading to various biological effects. For example, its derivatives may induce the formation of reactive oxygen species (ROS), which can cause DNA damage and trigger cellular responses such as apoptosis .

Comparison with Similar Compounds

1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene can be compared with other sulfur-containing aromatic compounds, such as:

    1-[Bis(methylsulfanyl)methyl]-4-chlorobenzene: Similar structure but with methyl groups instead of ethyl groups.

    1-[Bis(ethylsulfanyl)methyl]-4-bromobenzene: Similar structure but with a bromine atom instead of chlorine.

    1-[Bis(ethylsulfanyl)methyl]-4-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.

The presence of different halogen atoms can influence the compound’s reactivity and interactions with other molecules, highlighting the uniqueness of this compound .

Properties

CAS No.

6302-92-7

Molecular Formula

C11H15ClS2

Molecular Weight

246.8 g/mol

IUPAC Name

1-[bis(ethylsulfanyl)methyl]-4-chlorobenzene

InChI

InChI=1S/C11H15ClS2/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8,11H,3-4H2,1-2H3

InChI Key

AWCZABAORFIGSK-UHFFFAOYSA-N

Canonical SMILES

CCSC(C1=CC=C(C=C1)Cl)SCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.